molecular formula C19H14N2O B15155657 3-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline

3-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline

Cat. No.: B15155657
M. Wt: 286.3 g/mol
InChI Key: JFSAIBFTWVJDLD-UHFFFAOYSA-N
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Description

(3aS,8aR)-2-(Isoquinolin-3-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoquinoline moiety fused with an indeno-oxazole system. The stereochemistry of the compound, indicated by the (3aS,8aR) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,8aR)-2-(Isoquinolin-3-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline derivative, followed by the formation of the indeno-oxazole ring system through cyclization reactions. Key reagents often include isoquinoline, indanone, and various oxidizing agents. Reaction conditions may involve the use of solvents like dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques such as chromatography and crystallization are commonly used to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

(3aS,8aR)-2-(Isoquinolin-3-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

(3aS,8aR)-2-(Isoquinolin-3-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3aS,8aR)-2-(Isoquinolin-3-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (3aS,8aR)-2-(Isoquinolin-3-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole: Unique due to its specific stereochemistry and fused ring system.

    Isoquinoline derivatives: Share the isoquinoline moiety but differ in their additional functional groups and ring systems.

    Indeno-oxazole compounds: Similar in having the indeno-oxazole structure but may vary in their substituents and stereochemistry.

Uniqueness

The uniqueness of (3aS,8aR)-2-(Isoquinolin-3-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole lies in its specific stereochemistry and the combination of the isoquinoline and indeno-oxazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

2-isoquinolin-3-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

InChI

InChI=1S/C19H14N2O/c1-2-7-14-11-20-16(9-12(14)5-1)19-21-18-15-8-4-3-6-13(15)10-17(18)22-19/h1-9,11,17-18H,10H2

InChI Key

JFSAIBFTWVJDLD-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC5=CC=CC=C5C=N4

Origin of Product

United States

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